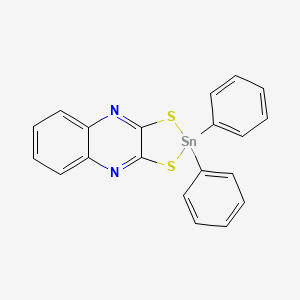
Stannane, (2,3-quinoxalinyldithio)diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, (2,3-quinoxalinyldithio)diphenyl- is a chemical compound that features a stannane core bonded to a quinoxaline derivative
Preparation Methods
The synthesis of Stannane, (2,3-quinoxalinyldithio)diphenyl- typically involves the reaction of diphenyltin dichloride with 2,3-quinoxalinedithiol. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the use of a base such as triethylamine. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Stannane, (2,3-quinoxalinyldithio)diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinoxaline moiety to its corresponding dihydroquinoxaline derivative.
Substitution: The phenyl groups attached to the tin atom can be substituted with other aryl or alkyl groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organometallic reagents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Stannane, (2,3-quinoxalinyldithio)diphenyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Stannane, (2,3-quinoxalinyldithio)diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline moiety can intercalate with DNA, while the stannane core can form coordination complexes with metal ions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Stannane, (2,3-quinoxalinyldithio)diphenyl- can be compared with other similar compounds such as:
Diphenyltin dichloride: A precursor in the synthesis of the target compound.
2,3-Quinoxalinedithiol: Another precursor used in the synthesis.
Other organotin compounds: These compounds share similar structural features but differ in their specific applications and reactivity.
The uniqueness of Stannane, (2,3-quinoxalinyldithio)diphenyl- lies in its combination of a stannane core with a quinoxaline derivative, which imparts distinct chemical and biological properties .
Properties
CAS No. |
73927-96-5 |
|---|---|
Molecular Formula |
C20H14N2S2Sn |
Molecular Weight |
465.2 g/mol |
IUPAC Name |
2,2-diphenyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2C6H5.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;2*1-2-4-6-5-3-1;/h1-4H,(H,9,11)(H,10,12);2*1-5H;/q;;;+2/p-2 |
InChI Key |
SROCWHIJFMQAOF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[Sn]2(SC3=NC4=CC=CC=C4N=C3S2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















